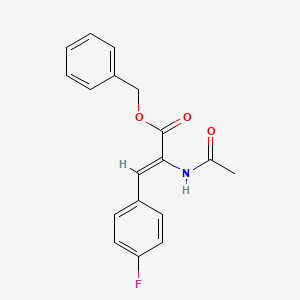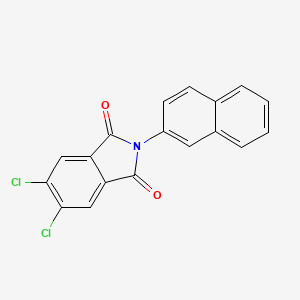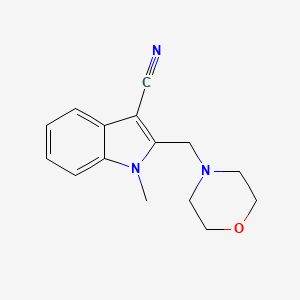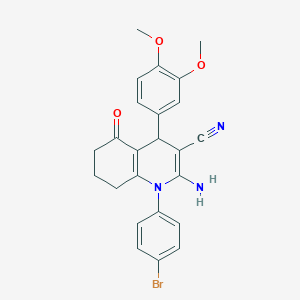
benzyl (2Z)-2-(acetylamino)-3-(4-fluorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate: is an organic compound that features a benzyl group, an acetamido group, and a fluorophenyl group
Preparation Methods
The synthesis of benzyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 4-fluoroaniline, and acetic anhydride.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Benzyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Scientific Research Applications
Benzyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicinal chemistry, benzyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for drug design and optimization.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of benzyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in disease pathways.
Pathways Involved: The compound’s effects on cellular pathways, such as signal transduction, apoptosis, and cell proliferation, are studied to understand its biological activities. These interactions can lead to therapeutic effects in various diseases.
Comparison with Similar Compounds
Benzyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as benzyl (2Z)-2-chloro-3-(4-fluorophenyl)prop-2-enoate and benzyl (2Z)-2-amino-3-(4-fluorophenyl)prop-2-enoate share structural similarities but differ in their functional groups.
Uniqueness: The presence of the acetamido group in benzyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate imparts unique chemical and biological properties. This functional group influences the compound’s reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C18H16FNO3 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
benzyl (Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H16FNO3/c1-13(21)20-17(11-14-7-9-16(19)10-8-14)18(22)23-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,21)/b17-11- |
InChI Key |
GEVZLYJNCPXVDQ-BOPFTXTBSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2 |
solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-bromo-2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11545552.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11545560.png)
![N-{2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B11545566.png)
![1-[1-Butyl-3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea](/img/structure/B11545572.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[3-(4-methyl-1,3-benzoxazol-2-yl)aniline]](/img/structure/B11545573.png)

![2-Cyano-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11545586.png)
![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B11545591.png)

![N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11545614.png)


![N-Cyclopentyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11545620.png)
